molecular formula C9H9NO2 B2741847 3-羟基-3,4-二氢喹啉-2(1H)-酮 CAS No. 301155-96-4

3-羟基-3,4-二氢喹啉-2(1H)-酮

货号: B2741847
CAS 编号: 301155-96-4
分子量: 163.176
InChI 键: PQWZRNGGWFFQDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of optically enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)-ones has been achieved by a heterogeneous catalytic cascade reaction over a supported platinum catalyst .

科学研究应用

1. 合成技术

3-羟基-3,4-二氢喹啉-2(1H)-酮及其衍生物是通过各种化学过程合成的。例如,杨等人(2020 年)通过氧化还原中性氢化物转移/N-脱烷基化/N-酰基化策略开发了这些化合物的可切换合成。这种方法通过 CYP11B2 抑制剂的简明合成说明了该方案的合成效用 (Yang et al., 2020)。类似地,铃木等人(1977 年)合成了 3-氨基-4-羟基喹啉-2(1H)-酮衍生物,表明它们的潜在抗过敏活性 (Suzuki et al., 1977)

2. 生物学和药理学意义

这些化合物已显示出潜在的生物学和药理学意义。Harmata 和 Hong(2007 年)利用对映体纯苯并噻嗪合成了一系列对映体纯 3,4-二氢喹啉-2(1H)-酮 (Harmata & Hong, 2007)。此外,Hussein 和 Ibrahim(2012 年)对新型 4-羟基喹啉-2(1H)-酮和吡喃并[3,2-c]喹啉酮进行了研究,重点介绍了它们的抗菌活性 (Hussein & Ibrahim, 2012)

3. 在化学中的应用

在化学领域,这些化合物用于各种反应和合成。Detsi 等人(1996 年)描述了一种合成 3-取代 4-羟基喹啉-2(1H)-酮的新途径,强调了它们的生物学重要性 (Detsi et al., 1996)。Murahashi 等人(1990 年)的另一项研究提出了一种使用 1,2,3,4-四氢喹啉(一种具有生物活性的化合物)合成环状异羟肟酸的新方法 (Murahashi et al., 1990)

属性

IUPAC Name

3-hydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWZRNGGWFFQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 3-hydroxy-3,4-dihydroquinolin-2(1H)-one interesting for medicinal chemistry?

A: 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise as TRPV1 antagonists. [] TRPV1 is a receptor involved in pain signaling, making its antagonists attractive targets for developing new analgesic drugs. []

Q2: How can 3-hydroxy-3,4-dihydroquinolin-2(1H)-one be synthesized enantioselectively?

A: Research has demonstrated an innovative heterogeneous catalytic asymmetric cascade reaction for synthesizing optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] This approach utilizes 2-nitrophenylpyruvates as starting materials and employs a cinchona alkaloid-modified platinum catalyst. [, , ] The reaction proceeds through enantioselective hydrogenation of the activated keto group, followed by nitro group reduction and spontaneous cyclization. [, , ]

Q3: How does the structure of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives relate to their activity as TRPV1 antagonists?

A: Computational modeling studies employing molecular docking, interaction fingerprints, and quantitative structure-activity relationship (QSAR) analyses have revealed key structural features influencing the antagonistic activity of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives against TRPV1. [] These features include specific interactions with crucial residues within the TRPV1 binding site, like Y511, S512, T550, R557, and E570, and the occupancy of the vanilloid pocket by specific substituents on the 3-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. []

Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of 3-hydroxy-3,4-dihydroquinolin-2(1H)-one?

A: The heterogeneous nature of the platinum catalyst modified with cinchona alkaloids offers several advantages for synthesizing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] These include easy catalyst separation and potential for recycling, contributing to a more sustainable process. [, , ] Additionally, the reaction proceeds through a cascade mechanism on the catalyst surface, streamlining the synthesis and minimizing purification steps. []

Q5: Are there any challenges associated with the described synthetic approach?

A: While effective, the heterogeneous catalytic cascade reaction for producing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones presents some challenges. [, ] Substituents on the aromatic ring significantly influence both the yield and enantioselectivity of the reaction. [, ] Additionally, achieving high selectivities and enantioselectivities in continuous-flow systems has proven difficult due to the intricate interplay between the enantioselective hydrogenation and nitro group reduction steps. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。